Filapixant

Beschreibung

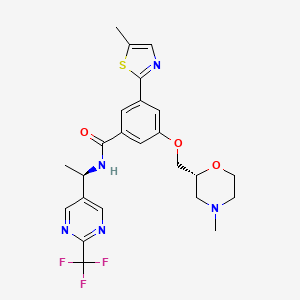

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26F3N5O3S/c1-14-9-28-22(36-14)17-6-16(7-19(8-17)35-13-20-12-32(3)4-5-34-20)21(33)31-15(2)18-10-29-23(30-11-18)24(25,26)27/h6-11,15,20H,4-5,12-13H2,1-3H3,(H,31,33)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROBUJILSMBILX-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OCC3CN(CCO3)C)C(=O)NC(C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(S1)C2=CC(=CC(=C2)OC[C@H]3CN(CCO3)C)C(=O)N[C@H](C)C4=CN=C(N=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26F3N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1948232-63-0 | |

| Record name | Filapixant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1948232630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILAPIXANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B35HB63WZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Filapixant: A Technical Whitepaper on the Mechanism of Action of a Selective P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 purinergic receptor, an ATP-gated ion channel implicated in the pathophysiology of neuronal hypersensitization. Developed to address conditions such as refractory chronic cough, its mechanism centers on the inhibition of ATP-mediated activation of sensory nerve fibers. This document provides a detailed overview of the molecular mechanism of Filapixant, supported by preclinical and clinical data. It includes a summary of its pharmacological properties, efficacy, and safety profile, along with detailed experimental protocols and pathway visualizations to offer a comprehensive technical resource for the scientific community.

Introduction: The P2X3 Receptor in Sensory Signaling

The P2X3 receptor is a ligand-gated ion channel predominantly expressed on nociceptive sensory neurons.[1] These receptors assemble as either homomeric trimers (P2X3) or heterotrimeric channels with the P2X2 subunit (P2X2/3).[1][2] In the airways, extracellular adenosine triphosphate (ATP) is released from epithelial cells in response to inflammation, irritation, or mechanical stress. This ATP then binds to P2X3 receptors on afferent C-fibers, triggering a rapid influx of cations (primarily Na⁺ and Ca²⁺).[1] This influx leads to membrane depolarization, the generation of an action potential, and the transmission of a signal to the brainstem, which is ultimately perceived as an urge to cough. In conditions like refractory chronic cough, this signaling pathway is believed to be hypersensitized. Therefore, antagonizing the P2X3 receptor is a promising therapeutic strategy to reduce cough frequency and severity.[2]

Core Mechanism of Action of Filapixant

Filapixant is a non-steroidal, small molecule that acts as a potent, selective, and reversible antagonist of the P2X3 receptor. Its primary mechanism of action is the direct, competitive blockade of the ATP binding site on the P2X3 receptor subunit. By preventing ATP from activating the channel, Filapixant inhibits the influx of cations and subsequent neuronal depolarization, thereby dampening the hypersensitive signaling cascade that leads to chronic cough.

A key feature of Filapixant is its high selectivity for the homomeric P2X3 receptor over the heteromeric P2X2/3 receptor. The P2X2/3 subtype is highly expressed in taste bud cells, and its blockade is strongly associated with taste-related adverse effects, such as dysgeusia (taste disturbance). Filapixant was designed to minimize these off-target effects while retaining efficacy.

Quantitative Pharmacological Data

The pharmacological profile of Filapixant has been characterized through in vitro assays and clinical trials.

In Vitro Pharmacology

Filapixant's potency and selectivity were determined using a fluorometric imaging plate reader (FLIPR)-based calcium flux assay in recombinant cell lines.

| Parameter | Receptor Target | Value | Selectivity Ratio |

| IC₅₀ | P2X3 (homomer) | 7.4 nM | >100-fold |

| IC₅₀ | P2X2/3 (heteromer) | 776 nM |

Clinical Pharmacokinetics

Filapixant exhibits dose-proportional pharmacokinetics. Key parameters from studies in healthy male subjects are summarized below.

| Parameter | Value | Comment |

| Tₘₐₓ (Time to Peak Concentration) | ~1.0 - 2.0 hours | Rapid oral absorption. |

| t₁/₂ (Terminal Half-life) | ~10 - 15 hours | Supports once or twice-daily dosing. |

| Dose Proportionality | Yes | Exposure (AUC and Cₘₐₓ) increases proportionally with dose. |

| Food Effect | Minimal | Can be administered without regard to meals. |

| CYP3A4 Interaction | None (Clinically Relevant) | Does not significantly inhibit or induce CYP3A4 enzymes. |

Clinical Efficacy & Safety

The efficacy of Filapixant in reducing cough frequency was demonstrated in a randomized, placebo-controlled, crossover study (NCT03535168) in patients with refractory chronic cough.

| Treatment Group (Twice Daily) | Change in 24-h Cough Frequency (vs. Placebo) | Change in 24-h Cough Frequency (vs. Baseline) |

| Filapixant 80 mg | -17% | -23% |

| Filapixant 250 mg | -37% | -41% |

| Placebo | N/A | -6% |

Despite its high in vitro selectivity, Filapixant was associated with dose-dependent taste-related adverse events, though it was generally well-tolerated.

| Treatment Group (Twice Daily) | Incidence of Taste-Related Adverse Events |

| Filapixant 20 mg | 4% |

| Filapixant 80 mg | 13% |

| Filapixant 150 mg | 43% |

| Filapixant 250 mg | 57% |

| Placebo | 12% |

Experimental Protocols

Representative In Vitro Functional Assay: FLIPR Calcium Flux Assay

The inhibitory activity of Filapixant on P2X3 and P2X2/3 receptors was quantified by measuring changes in intracellular calcium ([Ca²⁺]i) using a FLIPR-based assay. The following is a representative protocol based on published methodologies.

Objective: To determine the IC₅₀ of a test compound against ATP-induced calcium influx in cells stably expressing human P2X3 or P2X2/3 receptors.

Materials:

-

HEK293 or 1321N1 cells stably transfected with hP2X3 or hP2X2/3.

-

Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

FLIPR Calcium Assay Kit (e.g., Calcium 6 Dye).

-

Agonist: α,β-methylene ATP (α,β-meATP) stock solution.

-

Test Compound: Filapixant, serially diluted in DMSO and then assay buffer.

-

384-well black, clear-bottom microplates.

-

FLIPR instrument (e.g., FLIPRTETRA).

Methodology:

-

Cell Plating: Seed the transfected cells into 384-well plates at a density of ~2x10⁴ cells/well and incubate for 16-24 hours at 37°C, 5% CO₂.

-

Dye Loading: Aspirate the culture medium and add the prepared calcium-sensitive dye solution to each well. Incubate the plate for 1-2 hours at 37°C.

-

Compound Addition: Prepare a serial dilution of Filapixant. Transfer the compound dilutions to the cell plate using the FLIPR. Incubate for 15-30 minutes at room temperature.

-

Agonist Stimulation & Detection: Place the cell plate and a plate containing the agonist (α,β-meATP) into the FLIPR instrument.

-

The instrument establishes a baseline fluorescence reading for ~10-20 seconds.

-

The agonist is automatically added to the wells to stimulate the P2X3 receptors.

-

The instrument immediately and continuously records the change in fluorescence (indicating Ca²⁺ influx) for 60-180 seconds.

-

-

Data Analysis: The increase in fluorescence intensity is plotted against time. The peak fluorescence response is used to calculate the percent inhibition by Filapixant at each concentration relative to control wells (agonist only). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

References

The Structure-Activity Relationship of Filapixant: A Technical Guide for Researchers

An In-depth Examination of a Selective P2X3 Receptor Antagonist for the Treatment of Chronic Cough

Filapixant (BAY 1902607) is a potent and selective antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. Developed by Bayer, this compound represents a significant effort to modulate the purinergic signaling pathway involved in sensory nerve activation. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Filapixant, detailing its mechanism of action, the experimental protocols used in its evaluation, and the structural modifications that influence its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, pharmacology, and respiratory therapeutics.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is a ligand-gated ion channel primarily expressed on sensory neurons, including vagal afferents that innervate the airways.[1][2][3] When activated by its endogenous ligand, adenosine triphosphate (ATP), the P2X3 receptor mediates the influx of cations, leading to neuronal depolarization and the initiation of sensory signals, such as the cough reflex.[1][2] In chronic cough, a condition characterized by a persistent and often debilitating cough, there is evidence of neuronal hypersensitization, where P2X3 receptor signaling is upregulated. Therefore, antagonizing the P2X3 receptor presents a promising therapeutic strategy to reduce cough frequency and severity.

A significant challenge in the development of P2X3 antagonists is the potential for taste-related side effects, such as dysgeusia (taste disturbance), ageusia (loss of taste), and hypogeusia (reduced ability to taste). These adverse events are attributed to the blockade of the heterotrimeric P2X2/3 receptor, which is expressed in taste bud cells. Consequently, a key objective in the design of novel P2X3 antagonists, including Filapixant, has been to achieve high selectivity for the homomeric P2X3 receptor over the P2X2/3 heteromer to minimize these taste disturbances.

The Chemical Architecture of Filapixant

Filapixant is a complex molecule with the chemical name 3-[[(2R)-4-methylmorpholin-2-yl]methoxy]-5-(5-methyl-1,3-thiazol-2-yl)-N-[(1R)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]benzamide. Its structure can be dissected into several key pharmacophoric elements that contribute to its binding affinity and selectivity for the P2X3 receptor.

Filapixant is chemically related to an earlier compound from Bayer, Eliapixant (BAY 1817080), which is also a P2X3 receptor antagonist but with lower selectivity. The development of Filapixant likely involved the optimization of the chemical scaffold of Eliapixant to enhance its potency and, crucially, its selectivity against the P2X2/3 receptor.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive, publicly available SAR table detailing numerous analogs of Filapixant is limited, analysis of related compounds and the broader P2X3 antagonist field allows for the elucidation of key structural features driving activity. The following table summarizes representative data for compounds within a similar chemical class, highlighting the impact of structural modifications on P2X3 and P2X2/3 receptor antagonism.

| Compound ID | R1 (Benzamide) | R2 (Amide) | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity (P2X2/3 / P2X3) |

| Eliapixant | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | (R)-1-(pyrimidin-5-yl)ethyl | 8 | 163 | ~20 |

| Filapixant | 3-(((2R)-4-methylmorpholin-2-yl)methoxy)-5-(5-methylthiazol-2-yl) | (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl | Potent (IC50 not publicly disclosed) | Significantly higher than P2X3 IC50 | >100 |

| Analog A | 3-methoxy-5-(thiazol-2-yl) | (R)-1-(pyrimidin-5-yl)ethyl | Moderate | Moderate | Low |

| Analog B | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | 1-(pyrimidin-5-yl)ethyl (racemic) | Less potent than Eliapixant | Less potent than Eliapixant | ~15 |

| Analog C | 3-((morpholin-2-yl)methoxy)-5-(thiazol-2-yl) | (R)-1-(pyridin-2-yl)ethyl | Potent | Potent | Low |

Key SAR Insights:

-

Benzamide Core: The substituted benzamide core serves as a central scaffold for orienting the key interacting moieties.

-

Amide Substituent: The stereochemistry of the ethylamine linker is crucial for potent activity, with the (R)-enantiomer being preferred. The nature of the heterocyclic ring attached to this linker significantly influences both potency and selectivity. The trifluoromethyl substitution on the pyrimidine ring of Filapixant likely enhances its properties.

-

Morpholine and Thiazole Groups: The morpholinomethoxy and thiazole substituents on the benzamide ring are critical for high-affinity binding. Methylation of the morpholine nitrogen and the thiazole ring in Filapixant compared to Eliapixant likely contributes to its improved selectivity profile.

Experimental Protocols

The determination of the biological activity of Filapixant and its analogs relies on robust in vitro assays that measure the antagonism of P2X3 and P2X2/3 receptors. The two primary methods employed are radioligand binding assays and functional calcium flux assays.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of test compounds to the human P2X3 and P2X2/3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human P2X3 or P2X2/3 receptor. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in a suitable buffer and stored at -80°C.

-

Assay Procedure: The assay is typically performed in a 96-well plate format.

-

Membrane homogenates are incubated with a specific radioligand (e.g., [³H]-α,β-methylene ATP) and varying concentrations of the test compound.

-

The incubation is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled P2X3 antagonist.

-

-

Separation and Detection: The bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay

Functional assays, such as the calcium flux assay, measure the ability of a compound to inhibit the downstream signaling cascade initiated by receptor activation.

Objective: To determine the functional potency (IC50) of test compounds in inhibiting ATP-induced calcium influx through P2X3 and P2X2/3 channels.

Methodology:

-

Cell Culture and Dye Loading: Cells stably expressing the human P2X3 or P2X2/3 receptor are seeded into 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM. These dyes exhibit an increase in fluorescence intensity upon binding to intracellular calcium.

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound for a defined period.

-

Receptor Activation and Signal Detection: A specific P2X3 receptor agonist (e.g., α,β-methylene ATP) is added to the wells to stimulate the receptor. The resulting change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

-

Data Analysis: The fluorescence signal is recorded over time, and the peak response is used to determine the level of receptor activation. The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Workflows

P2X3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by ATP binding to the P2X3 receptor on a sensory neuron, leading to the generation of a nerve impulse.

Caption: P2X3 receptor signaling pathway and the antagonistic action of Filapixant.

Experimental Workflow for SAR Studies

The following diagram outlines the typical workflow for conducting structure-activity relationship studies of P2X3 receptor antagonists.

Caption: A typical workflow for the structure-activity relationship (SAR) studies of P2X3 antagonists.

Conclusion

Filapixant is a highly selective P2X3 receptor antagonist that has demonstrated clinical potential in the treatment of refractory chronic cough. Its development highlights the importance of a detailed understanding of the structure-activity relationship to optimize both potency and selectivity, particularly to mitigate the taste-related side effects associated with P2X2/3 receptor antagonism. The experimental protocols outlined in this guide provide a framework for the continued discovery and evaluation of novel P2X3 antagonists. Further research into the precise binding interactions of Filapixant and the exploration of novel chemical scaffolds will undoubtedly contribute to the development of even more effective and better-tolerated therapies for chronic cough and other conditions driven by neuronal hypersensitization.

References

Filapixant Preclinical Studies: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY 1902607) is a potent and highly selective antagonist of the P2X3 receptor, a key player in neuronal sensitization and various sensory signaling pathways. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, and their activation is implicated in the pathophysiology of chronic cough, neuropathic pain, and other hypersensitivity disorders. This technical guide provides a comprehensive overview of the available preclinical data for Filapixant, offering insights into its mechanism of action, pharmacokinetics, and efficacy. Due to the limited public availability of detailed preclinical data for Filapixant, this guide also incorporates data from Eliapixant (BAY 1817080), a structurally related and well-characterized P2X3 antagonist from the same developer, to provide a more complete picture.

Mechanism of Action: Targeting the P2X3 Receptor

Filapixant exerts its therapeutic effect by selectively inhibiting the P2X3 receptor. In conditions of tissue damage or inflammation, elevated extracellular ATP levels lead to the activation of P2X3 receptors on sensory nerve fibers. This activation results in cation influx, membrane depolarization, and the initiation of action potentials, which are transmitted to the central nervous system and perceived as pain or irritation. By blocking this initial step in the signaling cascade, Filapixant effectively dampens the hypersensitivity of these neurons.

Signaling Pathway of P2X3 Receptor Activation and Filapixant Inhibition

Caption: P2X3 receptor signaling and the inhibitory action of Filapixant.

In Vitro Studies: Potency and Selectivity

The hallmark of Filapixant is its high selectivity for the P2X3 receptor homomer over the P2X2/3 heteromer, which is implicated in taste-related side effects. While specific IC50 values for Filapixant are not publicly available, it is reported to have over 100-fold selectivity for P2X3 over P2X2/3 receptors.[1] The following table includes data for the closely related compound, Eliapixant, to provide a quantitative perspective on the potency and selectivity profile of this class of antagonists.[2]

| Compound | Target | Assay | Agonist | IC50 (nM) | Selectivity (P2X2/3 vs P2X3) | Reference |

| Eliapixant | Human P2X3 | FLIPR-based Calcium Flux | α,β-meATP | 8 | ~20-fold | [2] |

| Eliapixant | Human P2X2/3 | FLIPR-based Calcium Flux | α,β-meATP | 163 | - | [2] |

| Filapixant | Human P2X3 vs P2X2/3 | Not Specified | Not Specified | Not Disclosed | >100-fold | [1] |

Experimental Protocol: FLIPR-based Calcium Flux Assay

This assay is a standard method for determining the potency of ion channel modulators.

References

Filapixant: A Technical Whitepaper on Therapeutic Potential Beyond Cough

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filapixant, a potent and highly selective antagonist of the P2X3 purinergic receptor, is currently under investigation primarily for refractory chronic cough. However, the mechanism of action—inhibition of ATP-gated cation channels on sensory neurons—holds significant therapeutic promise for a range of conditions characterized by neuronal hypersensitization. This technical whitepaper explores the preclinical rationale and available data supporting the therapeutic potential of Filapixant and closely related P2X3 antagonists in chronic pain, overactive bladder/interstitial cystitis, and cardiovascular diseases. Detailed experimental protocols for key preclinical models are provided, alongside quantitative data from relevant studies and visualizations of the core signaling pathways and experimental workflows.

Introduction: The P2X3 Receptor as a Therapeutic Target

The P2X3 receptor is an adenosine triphosphate (ATP)-gated ion channel predominantly expressed on nociceptive C-fiber and Aδ-fiber primary afferent neurons.[1] In response to tissue injury, inflammation, or mechanical stress, endogenous ATP is released from cells and binds to P2X3 receptors, leading to cation influx, depolarization, and the initiation of a pain signal.[2] This pathway is implicated in the sensitization of sensory neurons, a key driver of chronic pain and discomfort in various pathologies.[1][2]

Filapixant is a highly selective P2X3 receptor antagonist.[3] While its clinical development has focused on chronic cough, its mechanism suggests broader applications. This document synthesizes the evidence for Filapixant's potential in other therapeutic areas, drawing from direct preclinical data where available and from studies of other P2X3 antagonists like Eliapixant, a structurally similar compound from the same developer.

Core Signaling Pathway: P2X3 Receptor Activation

The binding of ATP to the P2X3 receptor initiates a cascade of events leading to neuronal sensitization and signal transmission. This pathway is a critical target for Filapixant.

References

A Technical Guide to Filapixant and its Interaction with ATP-Gated P2X3 Ion Channels

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the interaction of Filapixant with its scientifically validated target, the P2X3 receptor. Initial interest in ATP-gated ion channels for inflammatory conditions often focuses on the P2X7 receptor; however, it is critical to note that Filapixant is a highly selective antagonist of the P2X3 receptor and is not active at the P2X7 receptor. This guide will focus exclusively on the established mechanism of Filapixant at the P2X3 channel.

Introduction: ATP-Gated Ion Channels and the P2X3 Receptor

Adenosine triphosphate (ATP), renowned as the primary intracellular energy currency, also functions as a critical extracellular signaling molecule, or "DAMP" (Damage-Associated Molecular Pattern), upon its release during cell stress or injury.[1][2] Its signals are transduced by purinergic receptors, which are divided into G-protein coupled P2Y receptors and ligand-gated ion channel P2X receptors. The P2X family comprises seven subtypes (P2X1-7) that form trimeric, non-selective cation channels.[3]

While the P2X7 receptor is a key mediator of inflammation, the P2X3 receptor is predominantly expressed on afferent sensory neurons and is a crucial transducer of nociceptive signals.[4] These receptors can exist as homomeric P2X3 channels or as heteromeric P2X2/3 channels.[4] In the airways, ATP released from epithelial cells activates P2X3 receptors on vagal sensory nerve fibers, triggering depolarization and initiating the action potentials that propagate to the brainstem and are perceived as the urge to cough. In conditions like refractory chronic cough, this pathway is hypersensitized.

Filapixant (BAY1902607) is a potent and highly selective P2X3 receptor antagonist developed to therapeutically inhibit this pathway and reduce excessive coughing.

Mechanism of Action of Filapixant

Filapixant acts as a selective, non-competitive antagonist of the homomeric P2X3 receptor. Structural studies of other P2X3 antagonists show that they stabilize the receptor in a closed, resting state, preventing the conformational changes required for channel opening upon ATP binding. By binding to the P2X3 receptor on airway sensory nerves, Filapixant blocks the influx of cations (Na⁺ and Ca²⁺) that would normally occur in response to extracellular ATP. This inhibition prevents the depolarization of the neuron, thereby blocking the initiation of the action potential and suppressing the cough reflex at its peripheral origin.

A key characteristic of Filapixant is its high selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer. P2X2/3 receptors are implicated in taste signaling within taste buds, and their blockade is associated with taste-related adverse events like dysgeusia (taste disturbance). Filapixant was designed to minimize these effects by selectively targeting P2X3.

Signaling Pathways and Experimental Workflows

P2X3-Mediated Sensory Nerve Activation in the Cough Reflex

The binding of extracellular ATP to P2X3 receptors on the terminals of vagal afferent nerves is a primary step in initiating the cough reflex. This activation leads to a rapid influx of cations, membrane depolarization, and the generation of an action potential.

Experimental Workflow for Screening P2X3 Antagonists

The characterization of P2X3 antagonists like Filapixant typically follows a high-throughput screening workflow, often using a calcium influx assay with a Fluorometric Imaging Plate Reader (FLIPR).

Quantitative Data

The pharmacological profile of Filapixant has been defined through extensive preclinical and clinical studies.

Table 1: Preclinical In Vitro Activity of Filapixant

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of Filapixant against human P2X3 and P2X2/3 receptors, demonstrating its selectivity.

| Receptor Target | Assay Type | IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) | Reference |

| Human P2X3 | FLIPR Calcium Influx | 7.4 | >104-fold | |

| Human P2X2/3 | FLIPR Calcium Influx | 776 | - | |

| Human P2X2/3 | Manual Patch Clamp | 251 | - |

Note: Data for a related, less selective compound, Eliapixant, shows IC₅₀ values of 8-10 nM for P2X3 and 129-163 nM for P2X2/3 (~20-fold selectivity) for comparison.

Table 2: Clinical Efficacy and Key Adverse Events of Filapixant in Refractory Chronic Cough

This table presents results from a randomized, placebo-controlled, crossover study in patients with refractory chronic cough.

| Treatment Group (Twice Daily) | Reduction in 24-h Cough Frequency vs. Placebo | Incidence of Taste-Related Adverse Events | Reference |

| Placebo | - | 12% | |

| Filapixant 20 mg | Not significant | 4% | |

| Filapixant 80 mg | 17% | 13% | |

| Filapixant 150 mg | Not specified | 43% | |

| Filapixant 250 mg | 37% | 57% |

Key Experimental Protocols

In Vitro: Calcium Influx Assay for P2X3 Antagonist Potency

This protocol is a standard method for quantifying the potency of P2X3 antagonists by measuring the inhibition of agonist-induced calcium influx.

-

1. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human P2X3 receptor gene are cultured under standard conditions (37°C, 5% CO₂).

-

Cells are harvested and seeded into 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the assay. Plates are incubated for 24 hours.

-

-

2. Fluorescent Dye Loading:

-

The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM in a buffered saline solution) for 60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.

-

After incubation, cells are washed with an assay buffer to remove extracellular dye.

-

-

3. Compound Incubation:

-

Serial dilutions of Filapixant (or other test compounds) are prepared in the assay buffer.

-

The compound solutions are added to the appropriate wells, and the plate is incubated for a predefined period (e.g., 15-30 minutes) at room temperature to allow for target engagement.

-

-

4. Agonist Stimulation and Measurement:

-

The microplate is placed into a Fluorometric Imaging Plate Reader (FLIPR).

-

A baseline fluorescence reading is taken for several seconds.

-

An agonist solution (e.g., α,β-methylene ATP, a stable ATP analog selective for P2X3) is added to all wells simultaneously by the FLIPR's integrated pipettor to a final concentration known to elicit a robust response (e.g., EC₈₀).

-

Fluorescence intensity is measured kinetically for 2-3 minutes immediately following agonist addition.

-

-

5. Data Analysis:

-

The increase in fluorescence upon agonist addition corresponds to the influx of calcium through the P2X3 channels.

-

The response in wells treated with Filapixant is normalized to the response of vehicle-treated control wells (0% inhibition) and wells with a known maximal inhibitor (100% inhibition).

-

A concentration-response curve is generated, and the IC₅₀ value is calculated using a four-parameter logistic equation.

-

In Vivo: ATP/Citric Acid-Induced Cough Model in Guinea Pigs

This animal model is used to assess the antitussive (anti-cough) efficacy of compounds like Filapixant in a living system.

-

1. Animal Acclimatization:

-

Male Dunkin-Hartley guinea pigs are acclimatized to the housing facility and experimental procedures for at least one week.

-

Animals are trained by placing them in the whole-body plethysmography chambers for short periods on consecutive days to reduce stress-induced artifacts.

-

-

2. Compound Administration:

-

Filapixant or vehicle control is administered orally (p.o.) via gavage at a specified time (e.g., 2 hours) before the tussive challenge. Doses are calculated based on the animal's body weight.

-

-

3. Tussive Challenge:

-

Each conscious, unrestrained guinea pig is placed into a whole-body plethysmograph chamber.

-

An aerosolized tussive agent is delivered into the chamber for a fixed duration (e.g., 10-15 minutes). Common agents include citric acid (a general irritant) or ATP/α,β-meATP to specifically engage the P2X3 pathway.

-

The aerosol is generated by a jet nebulizer, ensuring a consistent particle size for airway deposition.

-

-

4. Cough Detection and Quantification:

-

Cough events are detected and recorded using specialized equipment connected to the plethysmograph. This system identifies coughs by their characteristic sharp explosive sound (via a microphone) and associated pressure changes within the chamber.

-

The total number of coughs during the exposure period is counted by validated analysis software.

-

-

5. Data Analysis:

-

The mean number of coughs in the Filapixant-treated group is compared to the vehicle-treated group.

-

The percentage inhibition of cough is calculated to determine the in vivo efficacy of the compound. Statistical significance is determined using appropriate tests (e.g., ANOVA or t-test).

-

References

- 1. Airway Sensory Nerve Plasticity in Asthma and Chronic Cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Airway Sensory Nerve Plasticity in Asthma and Chronic Cough [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Peripheral and central mechanisms of cough hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

The pharmacology of selective P2X3 antagonists

An In-Depth Technical Guide to the Pharmacology of Selective P2X3 Antagonists

Introduction

Extracellular adenosine triphosphate (ATP) has been identified as a critical signaling molecule in nociceptive pathways. Released from cells during injury, inflammation, or stress, ATP activates purinergic receptors on sensory neurons, leading to the perception of pain and the initiation of reflexes like coughing.[1][2] Among the family of purinergic receptors, the P2X3 receptor has emerged as a key therapeutic target. P2X3 receptors are ligand-gated ion channels predominantly expressed on C- and Aδ-fiber primary afferent neurons, which are crucial for transmitting sensory information including pain, touch, and irritation.[3][4] These receptors can exist as homomeric trimers (three P2X3 subunits) or as heterotrimeric P2X2/3 receptors.[4] The selective localization of P2X3-containing receptors on sensory neurons makes them an attractive target for developing novel analgesics and antitussives with a potentially lower burden of central nervous system, gastrointestinal, or cardiovascular side effects that limit many existing therapies. This guide provides a comprehensive overview of the pharmacology of selective P2X3 antagonists, detailing their mechanism of action, key compounds in development, experimental evaluation protocols, and clinical significance.

Mechanism of Action and Signaling Pathway

Under physiological conditions, ATP is primarily present in complex with divalent cations like Ca²⁺ and Mg²⁺. When released into the extracellular space due to tissue damage or inflammation, this ATP complex binds to P2X3 receptors on the terminals of sensory neurons. This binding event triggers a conformational change in the receptor, opening a non-selective cation channel. The subsequent influx of ions, primarily Na⁺ and Ca²⁺, leads to membrane depolarization. If this depolarization reaches the threshold, it initiates an action potential that propagates along the sensory nerve fiber to the central nervous system, where the signal is interpreted as pain or an urge to cough. P2X3 receptor antagonists are compounds designed to competitively or allosterically inhibit the binding of ATP, thereby preventing channel activation and blocking the downstream signaling cascade.

Pharmacology of Key Selective P2X3 Antagonists

Significant research has led to the development of several selective P2X3 and P2X2/3 receptor antagonists. These compounds vary in their chemical structure, selectivity for P2X3 over P2X2/3, and mechanism of inhibition. A primary challenge in the field is mitigating the common side effect of taste disturbance (dysgeusia or hypogeusia), which is attributed to the blockade of P2X2/3 heteromers expressed in taste buds. Consequently, newer antagonists have been designed with higher selectivity for the P2X3 homomer.

| Compound Name | Other Names | Mechanism | hP2X3 IC₅₀ (nM) | hP2X2/3 IC₅₀ (nM) | Selectivity (P2X2/3 vs P2X3) | Key Application(s) |

| Gefapixant | MK-7264, AF-219 | Allosteric Antagonist | 153 | 220 | ~1.4x | Refractory Chronic Cough |

| Filapixant | BAY1902607 | Antagonist | 7.4 | 776 | >100x | Refractory Chronic Cough |

| Eliapixant | BAY1817080 | Antagonist | N/A | N/A | ~20x | Refractory Chronic Cough, Overactive Bladder |

| BLU-5937 | N/A | Non-competitive Antagonist | 25 | >24,000 | >960x | Chronic Cough, Chronic Pruritus |

| AF-353 | N/A | Antagonist | 8.05 (pIC₅₀) | 7.41 (pIC₅₀) | ~4.4x | Preclinical Tool Compound |

| A-317491 | N/A | Competitive Antagonist | 9-22 (Kᵢ) | 9-22 (Kᵢ) | ~1x | Preclinical Tool Compound |

Table 1: Quantitative Comparison of Selective P2X3 Antagonists. IC₅₀/Kᵢ values represent the concentration required for 50% inhibition. Selectivity is the ratio of IC₅₀ for P2X2/3 to P2X3.

Experimental Protocols and Methodologies

The pharmacological characterization of P2X3 antagonists relies on a combination of in vitro and in vivo experimental models to determine potency, selectivity, and efficacy.

In Vitro Potency and Selectivity Assays

1. Whole-Cell Patch Clamp Electrophysiology: This technique provides a direct measure of ion channel function.

-

Protocol:

-

Mammalian cell lines (e.g., HEK293 or 1321N1) are transfected to express human P2X3 or P2X2/3 receptors.

-

A single cell is targeted with a micropipette to form a high-resistance seal ("giga-seal") with the cell membrane.

-

The membrane patch under the pipette is ruptured to allow electrical access to the entire cell ("whole-cell" configuration).

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

An agonist, typically α,β-methylene ATP (α,β-meATP), is applied to activate the P2X3 channels, causing an inward current.

-

The antagonist is co-applied with the agonist at varying concentrations to generate a concentration-response curve.

-

The IC₅₀ value is calculated by measuring the reduction in the agonist-evoked current.

-

2. Intracellular Calcium Flux Assays: This is a higher-throughput method to assess receptor activation by measuring the downstream signal of Ca²⁺ influx.

-

Protocol:

-

Recombinant cell lines expressing the target receptor are cultured in microplates.

-

Cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The antagonist compound is added to the wells and incubated for a specific period.

-

The plate is placed in a fluorometric imaging plate reader (FLIPR).

-

An EC₈₀ concentration of the agonist (α,β-meATP) is added to stimulate the receptors.

-

The resulting increase in intracellular Ca²⁺ causes an increase in fluorescence, which is measured in real-time.

-

The inhibitory effect of the antagonist is quantified, and IC₅₀ values are determined from concentration-response curves.

-

In Vivo Efficacy Models

1. Citric Acid-Induced Cough Model (Guinea Pig): This is a standard preclinical model for evaluating antitussive drugs.

-

Protocol:

-

Guinea pigs are placed in a whole-body plethysmography chamber that can detect pressure changes associated with coughing.

-

The test antagonist or vehicle is administered orally or via another relevant route.

-

After a set pretreatment time, the animal is exposed to an aerosolized solution of citric acid for a defined period (e.g., 10 minutes) to induce coughing.

-

The number of coughs is recorded and compared between the vehicle- and antagonist-treated groups.

-

A significant reduction in the number of coughs indicates antitussive efficacy.

-

2. Inflammatory/Neuropathic Pain Models (Rat): These models assess the analgesic potential of P2X3 antagonists.

-

Protocol:

-

Induction of Hypersensitivity: Pain is induced by injecting an inflammatory agent (e.g., Complete Freund's Adjuvant, CFA) into the paw or by creating a nerve injury (e.g., spinal nerve ligation) to model neuropathic pain.

-

Antagonist Administration: The test compound is administered systemically.

-

Behavioral Testing: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold, the minimum force required to elicit a withdrawal response, is determined.

-

Efficacy Measurement: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.

-

Clinical Development and Therapeutic Applications

The primary clinical application for selective P2X3 antagonists has been the treatment of refractory or unexplained chronic cough, a condition for which there are few effective therapies. Several compounds have advanced to late-stage clinical trials, demonstrating significant reductions in cough frequency.

| Compound | Phase | Dose(s) | Primary Efficacy Outcome | Incidence of Taste-Related AEs |

| Gefapixant | Phase 3 | 45 mg BID | 14.6-18.5% reduction in 24h cough frequency vs. placebo. | ~60% |

| Filapixant | Phase 2a | 80-250 mg BID | 17-37% reduction in 24h cough frequency vs. placebo. | 13-57% (dose-dependent) |

| Eliapixant | Phase 2a | ≥50 mg BID | Significant reduction in cough frequency. | Infrequent and mild. |

| BLU-5937 | Phase 2 | N/A | N/A | Designed for minimal taste alteration. |

Table 2: Summary of Key Clinical Trial Data for P2X3 Antagonists in Chronic Cough. BID = twice daily.

The most persistent challenge in the clinical use of P2X3 antagonists is taste disturbance. This adverse event is directly linked to the blockade of P2X2/3 receptors in taste bud signaling. The development of highly selective P2X3 antagonists like BLU-5937 represents a key strategy to separate the desired antitussive effect (mediated by P2X3) from the unwanted taste-related side effects.

Conclusion and Future Directions

Selective P2X3 antagonists represent a novel and promising class of drugs for managing conditions driven by sensory nerve hypersensitization, most notably refractory chronic cough. The pharmacology is well-defined, with a clear mechanism of action and established protocols for preclinical evaluation. Clinical data have confirmed the efficacy of this drug class, while also highlighting the critical challenge of taste-related side effects. Future research and development will likely focus on optimizing the selectivity profile to maximize therapeutic benefit while minimizing adverse effects. Furthermore, the role of P2X3 antagonists in treating chronic pain conditions, such as osteoarthritis and neuropathic pain, continues to be an area of active investigation, holding the potential to provide a much-needed non-opioid alternative for pain management.

References

- 1. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]

Unveiling Target Engagement of Filapixant: A Technical Guide to P2X3 Receptor Antagonism in Chronic Cough

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant (BAY1902607) is a selective, non-narcotic antagonist of the P2X3 receptor, a key player in the pathophysiology of refractory chronic cough. This technical guide provides an in-depth exploration of the biomarkers and methodologies used to assess the target engagement of Filapixant. As direct molecular target engagement biomarkers remain elusive in clinical settings, this document focuses on the robust pharmacodynamic readouts and clinical assessments that serve as reliable surrogates for confirming the interaction of Filapixant with its intended target. We will delve into the P2X3 signaling pathway, detailed experimental protocols from clinical trials, and quantitative data on efficacy and tolerability, offering a comprehensive resource for researchers in the field of sensory neuronal modulation.

The P2X3 Receptor: A Prime Target for Antitussive Therapy

The P2X3 receptor is an ATP-gated ion channel predominantly expressed on sensory C-fibers and Aδ-fibers of the vagus nerve that innervate the airways.[1][2] In response to airway inflammation, irritation, or injury, endogenous adenosine triphosphate (ATP) is released from airway lining cells.[1] The binding of ATP to P2X3 receptors on these sensory nerve fibers triggers an influx of cations, leading to membrane depolarization and the initiation of an action potential. This signal is then transmitted to the brainstem, culminating in the cough reflex.[1][3]

In patients with refractory chronic cough, there is a state of cough hypersensitivity, where the cough reflex is triggered by low-level stimuli that would not typically induce a cough. P2X3 receptor antagonists, such as Filapixant, work by competitively binding to the P2X3 receptor, thereby preventing ATP from activating the channel. This inhibition of P2X3-mediated signaling reduces the hyperexcitability of sensory neurons, leading to a decrease in cough frequency and severity.

P2X3 Receptor Signaling Pathway in Cough Reflex

The binding of ATP to the P2X3 receptor initiates a cascade of events within the sensory neuron, leading to the generation of a cough. The following diagram illustrates this signaling pathway.

Pharmacodynamic Readouts as Surrogates for Target Engagement

In the absence of direct molecular biomarkers, the clinical effects of Filapixant serve as robust indicators of target engagement. The primary pharmacodynamic readouts are the reduction in cough frequency (efficacy) and the incidence of taste-related adverse events (tolerability).

Efficacy: Reduction in Cough Frequency

The most direct measure of Filapixant's engagement with the P2X3 receptor in the context of chronic cough is the reduction in cough frequency. Clinical trials have demonstrated a dose-dependent decrease in 24-hour cough counts with Filapixant treatment.

Table 1: Dose-Dependent Reduction in 24-Hour Cough Frequency with Filapixant

| Filapixant Dose (Twice Daily) | Mean Reduction from Baseline (%) | Mean Reduction vs. Placebo (%) |

| 20 mg | - | - |

| 80 mg | 23 | 17 |

| 150 mg | - | - |

| 250 mg | 41 | 37 |

| Placebo | 6 | - |

Tolerability: Taste-Related Adverse Events

P2X3 receptors, as well as P2X2/3 heterotrimers, are also expressed in taste bud cells. Antagonism of these receptors can lead to taste disturbances, such as dysgeusia (altered taste), hypogeusia (reduced taste), or ageusia (loss of taste). The occurrence of these adverse events, while undesirable, provides further evidence of target engagement.

Table 2: Incidence of Taste-Related Adverse Events with Filapixant

| Filapixant Dose (Twice Daily) | Incidence of Taste-Related AEs (%) |

| 20 mg | 4 |

| 80 mg | 13 |

| 150 mg | 43 |

| 250 mg | 57 |

| Placebo | 12 |

Experimental Protocols

The following sections detail the methodologies employed in clinical trials to assess the pharmacodynamic readouts of Filapixant.

Objective Cough Frequency Monitoring

The primary efficacy endpoint in Filapixant clinical trials is the 24-hour cough frequency, which is objectively measured using ambulatory cough monitors.

Protocol for 24-Hour Cough Frequency Monitoring (Based on VitaloJAK™ System)

-

Device Setup: The patient is fitted with a lightweight, portable digital audio recording device (e.g., VitaloJAK™) that includes a microphone attached to the patient's clothing in the sternal notch area.

-

Recording Period: The device continuously records audio for a full 24-hour period in the patient's ambulatory environment.

-

Data Analysis:

-

The 24-hour audio recording is uploaded to a central server.

-

Proprietary software algorithms are used to automatically detect and isolate potential cough sounds.

-

Trained analysts then manually review the flagged audio segments to verify and count the number of coughs.

-

The total number of coughs is divided by the recording duration (24 hours) to calculate the cough frequency (coughs per hour).

-

-

Endpoint Calculation: The change in 24-hour cough frequency from baseline is calculated for both the Filapixant and placebo treatment periods.

Assessment of Taste-Related Adverse Events

The assessment of taste-related adverse events is a crucial component of safety and tolerability evaluation for P2X3 receptor antagonists. This is typically achieved through patient-reported outcomes.

Protocol for Taste Disturbance Assessment

-

Spontaneous Reporting: Throughout the clinical trial, patients are encouraged to report any changes in their sense of taste to the clinical staff. These are recorded as adverse events (AEs) and graded for severity (mild, moderate, severe).

-

Taste Questionnaires: At specified time points during the study (e.g., at each study visit), patients are asked to complete a standardized taste questionnaire. This questionnaire may include questions such as:

-

"Have you noticed any change in your sense of taste since your last visit?" (Yes/No)

-

If yes, "Please describe the change (e.g., loss of taste, altered taste, metallic taste)."

-

"On a scale of 0 to 10, where 0 is no effect and 10 is a very strong effect, how would you rate the change in your sense of taste?"

-

-

Data Collection and Analysis: The incidence, type, and severity of taste-related adverse events are collected and compared between the Filapixant and placebo groups.

Conclusion

While direct, molecular-level target engagement biomarkers for Filapixant are not yet established for in-human studies, the pharmacodynamic readouts of cough frequency reduction and taste-related adverse events provide compelling and quantifiable evidence of the drug's interaction with the P2X3 receptor. The robust methodologies for objective cough monitoring and the systematic assessment of taste disturbances, as detailed in this guide, are essential for the clinical development and evaluation of Filapixant and other P2X3 receptor antagonists. This comprehensive understanding of target engagement through these surrogate markers is critical for advancing novel therapies for refractory chronic cough.

References

- 1. Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Desensitization properties of P2X3 receptors shaping pain signaling [frontiersin.org]

- 3. ATP P2X3 receptors and neuronal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Characterization of Filapixant, a P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and highly selective antagonist of the P2X3 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). P2X3 receptors are predominantly expressed on sensory neurons and are implicated in the pathophysiology of chronic cough and other sensory disorders.[1][2] This document provides detailed protocols for a suite of in vitro assays essential for the characterization of Filapixant and other P2X3 receptor antagonists. The described assays include a radioligand binding assay to determine binding affinity, a functional calcium influx assay, and an automated patch clamp electrophysiology assay to assess antagonist potency, as well as a relevant cell-based assay to measure ATP release from neuronal cells.

P2X3 Receptor Signaling Pathway

The P2X3 receptor is a trimeric, non-selective cation channel. Upon binding of extracellular ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺. This influx causes depolarization of the neuronal membrane, which can trigger the initiation and propagation of action potentials, leading to the sensation of pain or, in the airways, the cough reflex.

Caption: P2X3 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for Filapixant.

Table 1: Filapixant Potency in Functional Assays

| Assay Type | Receptor Subtype | Parameter | Value (nM) | Reference |

| Calcium Influx (FLIPR) | Human P2X3 | IC₅₀ | 7.4 | [1][2] |

| Calcium Influx (FLIPR) | Human P2X2/3 | IC₅₀ | 776 | [1] |

| Electrophysiology (Patch Clamp) | Human P2X2/3 | IC₅₀ | 251 - 776 |

Table 2: Filapixant Selectivity

| Parameter | Value | Reference |

| Selectivity (P2X2/3 IC₅₀ / P2X3 IC₅₀) | >100-fold |

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of Filapixant for the P2X3 receptor through competition with a radiolabeled ligand.

Workflow:

Caption: Radioligand Binding Assay Workflow.

Protocol:

-

Membrane Preparation:

-

Culture human embryonic kidney (HEK293) cells stably expressing the human P2X3 receptor.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add the cell membranes (typically 10-50 µg of protein per well).

-

Add a fixed concentration of a suitable P2X3 radioligand (e.g., [³H]α,β-methylene ATP). The concentration should ideally be at or below the Kₔ of the radioligand.

-

Add varying concentrations of Filapixant or a reference compound.

-

For determination of non-specific binding, add a high concentration of a known P2X3 antagonist.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters multiple times with cold assay buffer to remove unbound radioactivity.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of Filapixant.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Calcium Influx Assay (FLIPR)

This functional assay measures the ability of Filapixant to inhibit P2X3 receptor activation by monitoring changes in intracellular calcium concentration using a fluorescent dye.

Workflow:

Caption: Calcium Influx Assay Workflow.

Protocol:

-

Cell Plating:

-

Seed 1321N1 or HEK293 cells stably expressing human P2X3 or P2X2/3 receptors into black-walled, clear-bottom 384-well plates at a suitable density (e.g., 15,000 cells/well) approximately 20 hours before the assay.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM.

-

Remove the cell culture medium and add the dye-loading buffer to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake and de-esterification.

-

-

Compound Incubation:

-

Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add varying concentrations of Filapixant or a reference antagonist to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).

-

-

Agonist Stimulation and Detection:

-

Place the plate into a Fluorometric Imaging Plate Reader (FLIPR).

-

Establish a baseline fluorescence reading for each well.

-

Add a P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well after agonist addition.

-

Normalize the data to the response in the absence of the antagonist (100% activity) and in the presence of a saturating concentration of a known antagonist (0% activity).

-

Plot the normalized response as a function of the log concentration of Filapixant and fit to a sigmoidal dose-response curve to determine the IC₅₀.

-

Automated Patch Clamp Electrophysiology Assay

This assay provides a high-throughput method to directly measure the inhibitory effect of Filapixant on the ion channel currents mediated by P2X3 receptors.

Workflow:

Caption: Automated Patch Clamp Workflow.

Protocol:

-

Cell Preparation:

-

Use a cell line stably expressing the target P2X3 receptor subtype (e.g., CHO cells).

-

Harvest the cells and prepare a single-cell suspension in an appropriate external solution.

-

-

Automated Patch Clamp Procedure:

-

Utilize an automated patch clamp system (e.g., SyncroPatch, QPatch).

-

Load the cell suspension and the test compounds (Filapixant) onto the system.

-

The system will automatically capture individual cells on the patch clamp chip and establish a giga-ohm seal and whole-cell configuration.

-

-

Electrophysiological Recording:

-

Hold the cell membrane at a negative potential (e.g., -60 mV).

-

Apply a P2X3 agonist (e.g., α,β-meATP) to elicit an inward current.

-

After a washout period, pre-incubate the cell with varying concentrations of Filapixant for a defined period.

-

Re-apply the agonist in the presence of Filapixant and record the resulting current.

-

-

Data Analysis:

-

Measure the peak amplitude of the agonist-evoked current in the absence and presence of different concentrations of Filapixant.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition as a function of the log concentration of Filapixant and fit the data to a dose-response curve to determine the IC₅₀.

-

Cell-Based Assay: ATP Release from Neuronal Cells

This assay measures the release of ATP from cultured neuronal cells, a key event in P2X3 receptor signaling, and can be used to assess the downstream effects of compounds that modulate neuronal activity. While Filapixant directly blocks the P2X3 receptor, this assay can be used to study the overall purinergic signaling environment in which Filapixant acts.

Workflow:

Caption: ATP Release Assay Workflow.

Protocol:

-

Cell Culture:

-

Culture primary dorsal root ganglion (DRG) neurons or a suitable neuronal cell line in appropriate multi-well plates.

-

-

Cell Stimulation and Supernatant Collection:

-

Wash the cells with a low-potassium buffer.

-

Pre-incubate the cells with either vehicle or varying concentrations of a test compound (note: Filapixant would be used in a subsequent functional assay to block the effect of the released ATP, not to modulate its release directly in this protocol).

-

Stimulate the cells with a depolarizing agent (e.g., high potassium solution) or a specific stimulus (e.g., capsaicin for TRPV1-expressing neurons) to induce ATP release.

-

Immediately collect the supernatant.

-

-

ATP Measurement:

-

Use a commercially available ATP assay kit based on the luciferin-luciferase reaction.

-

In a luminometer-compatible plate, mix the collected supernatant with the ATP assay reagent.

-

Measure the luminescence, which is directly proportional to the ATP concentration.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of ATP.

-

Calculate the concentration of ATP in the experimental samples based on the standard curve.

-

Compare the amount of ATP released from stimulated versus unstimulated cells.

-

Conclusion

The in vitro assays described provide a comprehensive framework for the characterization of Filapixant and other P2X3 receptor antagonists. These protocols enable the determination of key pharmacological parameters such as binding affinity and functional potency, which are crucial for drug development and for understanding the mechanism of action of this class of compounds. The provided workflows and diagrams offer a clear visual guide for the experimental procedures.

References

Application Notes and Protocols for Cell-Based Assay Development to Evaluate CRTh2 Receptor Antagonists

A Note on the Target: CRTh2 vs. P2X3

Initial interest in "Filapixant cell-based assay development" has been noted. It is important to clarify that Filapixant is a selective antagonist of the P2X3 receptor, a key player in refractory chronic cough. The detailed request, however, focuses on the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a G-protein coupled receptor for prostaglandin D2 (PGD2). This document will proceed with a detailed application note for the development of cell-based assays for CRTh2 antagonists, as this appears to be the primary scientific interest.

Introduction to CRTh2 as a Therapeutic Target

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that plays a pivotal role in the inflammatory cascade associated with allergic diseases such as asthma and allergic rhinitis.[1] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells.[1] Upon binding to CRTh2, PGD2 mediates the chemotaxis and activation of key immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][2] This leads to the release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13), eosinophil degranulation, and the perpetuation of the allergic response.[3]

CRTh2 signals through a Gαi/o protein, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and an increase in intracellular calcium ([Ca2+]i). The central role of the PGD2/CRTh2 signaling axis in type 2 inflammation makes it an attractive target for the development of novel anti-inflammatory therapeutics. This document provides detailed protocols for three key cell-based assays to identify and characterize CRTh2 antagonists: a competitive radioligand binding assay, a functional cAMP inhibition assay, and a calcium flux assay.

CRTh2 Signaling Pathway

The binding of PGD2 to the CRTh2 receptor initiates a signaling cascade through the Gαi subunit of the G-protein complex. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.

Experimental Protocols

Cell Lines and Culture

-

Recombinant Cell Line: HEK293 cells stably expressing human CRTh2 (HEK-hCRTh2) are recommended for robust and reproducible assay performance.

-

Endogenous Cell Line: Human eosinophilic leukemia cell lines, such as butyric acid-differentiated HL-60 cells or AML14.3D10 cells, can be used as they endogenously express CRTh2.

-

Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM for HEK293, RPMI-1640 for HL-60) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [3H]PGD2) for binding to the CRTh2 receptor.

Materials:

-

HEK-hCRTh2 cell membranes

-

[3H]PGD2 (specific activity ~170 Ci/mmol)

-

Unlabeled PGD2

-

Test compounds

-

Binding Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Multi-well plate harvester and scintillation counter

Procedure:

-

Membrane Preparation: Prepare membranes from HEK-hCRTh2 cells according to standard protocols. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL Binding Buffer

-

50 µL of [3H]PGD2 (final concentration ~0.4 nM)

-

50 µL of test compound dilutions (e.g., from 10 pM to 100 µM).

-

For total binding, add 50 µL of buffer instead of the test compound.

-

For non-specific binding, add 50 µL of unlabeled PGD2 (final concentration 10 µM).

-

-

Initiate Reaction: Add 50 µL of cell membrane suspension (~20-25 µg protein) to each well to start the reaction.

-

Incubation: Incubate the plate for 2 hours at room temperature with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the competition data to a one-site sigmoidal dose-response curve. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay

This functional assay measures the ability of a CRTh2 antagonist to block the PGD2-induced inhibition of cAMP production.

Materials:

-

HEK-hCRTh2 cells

-

Forskolin

-

PGD2

-

Test compounds

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

-

Cell Plating: Seed HEK-hCRTh2 cells into a 96-well or 384-well plate and allow them to adhere overnight.

-

Compound Addition:

-

Aspirate the culture medium.

-

Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) to each well.

-

Add serial dilutions of the test antagonist compounds.

-

-

Pre-incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a solution of PGD2 (at its EC80 concentration, e.g., ~2 nM) and Forskolin (to stimulate cAMP production, e.g., 1-10 µM) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the antagonist concentration. Determine the IC50 value, which is the concentration of the antagonist that restores 50% of the PGD2-inhibited cAMP response.

Protocol 3: Calcium Flux Assay

This assay measures the antagonist's ability to block the PGD2-induced transient increase in intracellular calcium.

Materials:

-

HEK-hCRTh2 or HL-60 cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

-

PGD2

-

Test compounds

-

Assay Buffer (e.g., HHBS)

-

Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating: Seed cells into a black-walled, clear-bottom 96-well or 384-well plate and allow them to adhere.

-

Dye Loading:

-

Remove the culture medium.

-

Add the calcium-sensitive dye loading solution to the cells.

-

Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Addition: Add serial dilutions of the test antagonist compounds to the wells.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.

-

Agonist Injection: Inject PGD2 (at its EC80 concentration) into the wells and immediately begin measuring the fluorescence intensity kinetically for 1-3 minutes.

-

Data Analysis: The change in fluorescence (peak signal - baseline) reflects the intracellular calcium concentration. Determine the IC50 value of the antagonist by plotting the inhibition of the calcium response against the compound concentration.

Experimental Workflow Visualization

The general workflow for screening CRTh2 antagonists involves initial screening with a high-throughput functional assay (like Calcium Flux or cAMP), followed by confirmation and potency determination with binding assays for lead compounds.

Data Presentation

Quantitative data from the assays should be summarized to compare the potency and efficacy of different antagonist compounds.

| Compound ID | Binding Affinity (Ki, nM) | cAMP Inhibition (IC50, nM) | Calcium Flux Inhibition (IC50, nM) |

| Antagonist X | 1.5 ± 0.2 | 5.2 ± 0.8 | 8.1 ± 1.1 |

| Fevipiprant | 1.1 | 0.44 (Whole Blood Assay) | Not Reported |

| OC000459 | Not Reported | 19 (Cytokine Release) | pKB = 7.9 (Eosinophil Shape Change) |

| Control Cpd | 150.3 ± 15.7 | 450.6 ± 35.2 | >1000 |

Data for Fevipiprant and OC000459 are derived from published literature and may represent different assay formats (e.g., whole blood eosinophil shape change for Fevipiprant's IC50). Data for Antagonist X and Control Cpd are hypothetical for illustrative purposes.

References

- 1. dovepress.com [dovepress.com]

- 2. Pharmacologic profile of OC000459, a potent, selective, and orally active D prostanoid receptor 2 antagonist that inhibits mast cell-dependent activation of T helper 2 lymphocytes and eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Filapixant in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filapixant is a potent and highly selective antagonist of the P2X3 receptor, an ATP-gated ion channel predominantly expressed on sensory neurons.[1][2] These receptors are key mediators in nociception and sensory hypersensitization, making them attractive therapeutic targets for conditions such as chronic cough and neuropathic pain.[1][3] When activated by extracellular ATP, P2X3 receptors, existing as both homomeric (P2X3) and heteromeric (P2X2/3) channels, permit the influx of cations like Na⁺ and Ca²⁺.[4] This influx leads to membrane depolarization and the initiation of action potentials, thereby transmitting sensory signals.

These application notes provide detailed protocols for utilizing Filapixant in primary sensory neuron cultures to investigate its pharmacological effects. The protocols cover the isolation and culture of dorsal root ganglion (DRG) neurons, functional assessment of P2X3 receptor antagonism using calcium imaging and patch-clamp electrophysiology, and evaluation of neuronal viability.

Mechanism of Action

Filapixant selectively binds to and inhibits the function of P2X3 receptors. By blocking the receptor, Filapixant prevents ATP-induced channel opening, thereby reducing cation influx and subsequent neuronal depolarization and firing. This antagonistic action effectively dampens the signaling of sensory neurons involved in pain and reflex pathways.

Quantitative Data Summary

The following tables present hypothetical data for the characterization of Filapixant in primary DRG neuron cultures. Filapixant is a highly selective P2X3 antagonist with an expected IC50 in the low nanomolar range, similar to its structural analog Eliapixant (IC50 = 8 nM).

Table 1: Inhibition of ATP-Evoked Calcium Influx by Filapixant

| Filapixant Concentration (nM) | % Inhibition of Ca²⁺ Response (Mean ± SD) |

| 0.1 | 12.5 ± 3.1 |

| 1 | 35.2 ± 4.5 |

| 10 | 68.9 ± 5.2 |

| 100 | 92.1 ± 2.8 |

| 1000 | 98.5 ± 1.5 |

| IC50 (nM) | ~5 |

Table 2: Blockade of ATP-Gated Currents by Filapixant

| Filapixant Concentration (nM) | % Blockade of Peak Inward Current (Mean ± SD) |

| 0.1 | 15.8 ± 4.2 |

| 1 | 40.1 ± 6.1 |

| 10 | 75.3 ± 5.8 |

| 100 | 95.6 ± 2.1 |

| 1000 | 99.1 ± 0.9 |

| IC50 (nM) | ~4 |

Table 3: Neuronal Viability Assessment after 24-hour Filapixant Treatment

| Filapixant Concentration (nM) | Neuronal Viability (% of Control, MTT Assay) (Mean ± SD) | LDH Release (% of Max Lysis) (Mean ± SD) |

| 1 | 101.2 ± 3.5 | 2.1 ± 0.8 |

| 10 | 99.8 ± 4.1 | 2.5 ± 1.1 |

| 100 | 98.5 ± 3.9 | 3.0 ± 1.3 |

| 1000 | 97.2 ± 4.5 | 3.8 ± 1.5 |

| 10000 | 95.1 ± 5.2 | 4.5 ± 1.9 |

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation of DRG neurons from embryonic or neonatal rodents, which are a primary cell type expressing P2X3 receptors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Safety, Tolerability, and Pharmacokinetics of Filapixant, a Highly Selective P2X3 Receptor Antagonist, in an Ascending-Single-Dose First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The P2X3 receptor antagonist filapixant in patients with refractory chronic cough: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Filapixant Research in Animal Models of Osteoarthritis and Inflammatory Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction